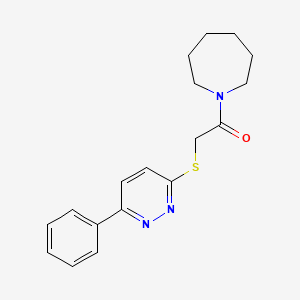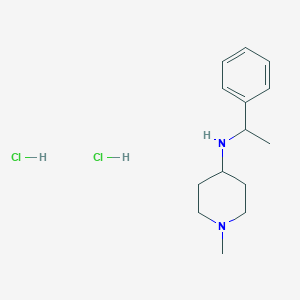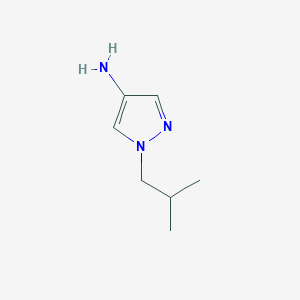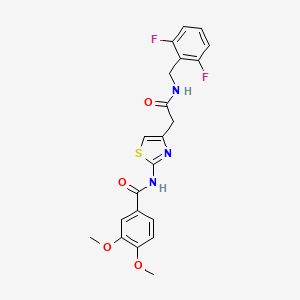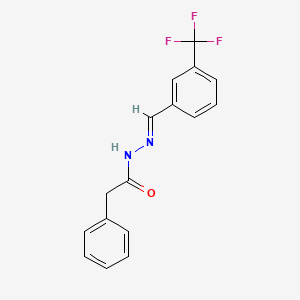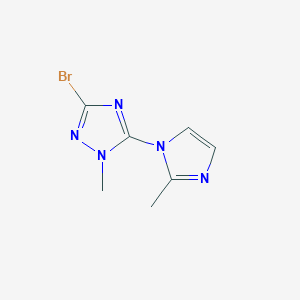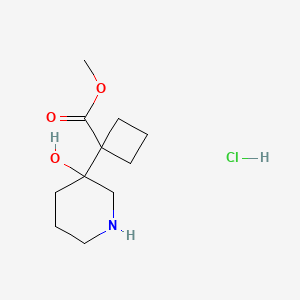
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2137542-25-5 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1- (3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” and its InChI Code is "1S/C11H19NO3.ClH/c1-15-9 (13)10 (4-2-5-10)11 (14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H" . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 249.74 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthetic Strategies for Alkaloids : A study by Brosius, Overman, and Schwink (1999) showcases the utility of methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride in the synthesis of alkaloids. Their work focuses on the total synthesis of aloperine, utilizing an intramolecular Diels-Alder reaction. This compound serves as a critical intermediate, demonstrating the compound's significance in complex organic synthesis Brosius, Overman, & Schwink, 1999.
Antimicrobial Activity : Cukurovalı et al. (2002) explored the antimicrobial properties of compounds derived from cyclobutane, revealing the potential of such structures, including methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride, in creating antimicrobial agents. Their research highlights the broader applicability of cyclobutane derivatives in medicinal chemistry Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002.
Advanced Material Synthesis : Research on cocrystals by Dega-Szafran et al. (2006) indicates the role of cyclobutane derivatives in the development of materials with specialized properties. The study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride demonstrates the potential of such compounds in material science, particularly in the formation of cocrystals with unique structural characteristics Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006.
Novel Compound Discovery
- Discovery of Novel Compounds : Li et al. (2007) isolated novel cyclobutane-type norlignans from Peperomia tetraphylla, demonstrating the diversity of natural products featuring cyclobutane cores. Such discoveries underline the importance of cyclobutane derivatives, including methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride, in the search for new bioactive compounds Li, Huang, Gong, & Tian, 2007.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRGRPOMNPNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


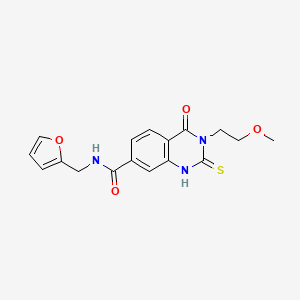
![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)
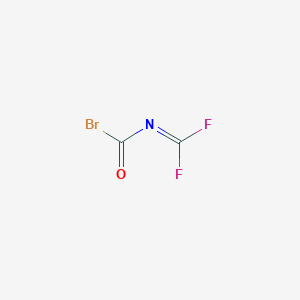
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

